Cas no 1064-06-8 (5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate)
1064-06-8 structure
Product Name:5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate
Numero CAS:1064-06-8
MF:C25H20O12
MW:512.419108390808
CID:145349
PubChem ID:14005
Update Time:2025-04-19
5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,3,5,7-tris(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-
- [5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl] Acetate
- QUERCETINPENTAACETATE
- 2-(3,4-diacetoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate
- 3,3',4',5,7-Pentaacetoxyflavone
- 3,3',4',5,7-Pentahydroxyflavone pentaacetate
- acetic acid 3,5-diacetoxy-2-(3,4-diacetoxy-phenyl)-4-oxo-4H-chromen-7-yl ester
- BRN
- FLAVONE, 3,3',4',5,7-PENTAHYDROXY-, PENTAACETATE
- Pentaacetylquercetin
- penta-O-acetylquercetin
- Quercetin acetate
- quercetin penta-acetate
- quercetin peracetate
- Quercetine pentaacetate
- 3,3',4',5,7-Penta(acetyloxy)flavone
- Quercetin pentaacetate
- G0B9KJ0VKI
- [2-acetyloxy-4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate
- C25H20O12
- 4H-1-Benzopyran-4-one, 3,5,7-tris(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-
- HY-124512
- Q63409134
- BRN 0380215
- NSC-115919
- 3,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-5-yl acetate
- 4H-1-Benzopyran-4-one,5,7-tris(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-
- AKOS000365733
- NSC-718503
- CHEMBL19074
- DTXSID30147593
- BDBM50404746
- 3,5,7-Triacetoxy-2-(3,4-diacetoxyphenyl)-4H-1-benzopyran-4-one
- UNII-G0B9KJ0VKI
- [5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl]acetate
- 3,5,7-TRIS(ACETYLOXY)-2-(3,4-BIS(ACETYLOXY)PHENYL)-4H-1-BENZOPYRAN-4-ONE
- 1064-06-8
- 5-18-05-00510 (Beilstein Handbook Reference)
- NSC 115919
- NSC115919
- CS-0086730
- NSC718503
- E87525
- SCHEMBL4064499
- TS-08894
- 5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate
-
- Inchi: 1S/C25H20O12/c1-11(26)32-17-9-20(35-14(4)29)22-21(10-17)37-24(25(23(22)31)36-15(5)30)16-6-7-18(33-12(2)27)19(8-16)34-13(3)28/h6-10H,1-5H3
- Chiave InChI: JQUHMSXLZZWRHU-UHFFFAOYSA-N
- Sorrisi: O1C(C2C=CC(=C(C=2)OC(C)=O)OC(C)=O)=C(C(C2C(=CC(=CC1=2)OC(C)=O)OC(C)=O)=O)OC(C)=O
- BRN: 0380215
Proprietà calcolate
- Massa esatta: 512.0954
- Massa monoisotopica: 512.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 37
- Conta legami ruotabili: 11
- Complessità: 998
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 158
- Peso molecolare: 512.4
Proprietà sperimentali
- Densità: 1.45
- Punto di ebollizione: 666.4°C at 760 mmHg
- Punto di infiammabilità: 284.7°C
- Indice di rifrazione: 1.6
- PSA: 157.8
- LogP: 3.08650
5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64620-10mg |
Pentaacetylquercetin |
1064-06-8 | 98% | 10mg |
¥574.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64620-50mg |
Pentaacetylquercetin |
1064-06-8 | 98% | 50mg |
¥1748.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64620-100mg |
Pentaacetylquercetin |
1064-06-8 | 98% | 100mg |
¥2843.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64620-500mg |
Pentaacetylquercetin |
1064-06-8 | 98% | 500mg |
¥12448.00 | 2023-09-09 | |
| TRC | D454465-50mg |
[5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl] Acetate |
1064-06-8 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | D454465-100mg |
[5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl] Acetate |
1064-06-8 | 100mg |
$305.00 | 2023-05-18 | ||
| TRC | D454465-250mg |
[5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl] Acetate |
1064-06-8 | 250mg |
$701.00 | 2023-05-18 | ||
| TRC | D454465-500mg |
[5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl] Acetate |
1064-06-8 | 500mg |
$1298.00 | 2023-05-18 | ||
| 1PlusChem | 1P009REJ-10mg |
QUERCETINPENTAACETATE |
1064-06-8 | ≥95% | 10mg |
$89.00 | 2023-12-26 | |
| 1PlusChem | 1P009REJ-50mg |
QUERCETINPENTAACETATE |
1064-06-8 | ≥95% | 50mg |
$202.00 | 2023-12-26 |
5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate Letteratura correlata
-
Tianpeng Yin,Le Cai,Zhongtao Ding RSC Adv. 2020 10 35072
1064-06-8 (5,7-Diacetyloxy-2-(3,4-diacetyloxyphenyl)-4-oxochromen-3-yl Acetate) Prodotti correlati
- 479-91-4(Casticin)
- 143724-69-0(2-(4-Acetoxyphenyl)-5-hydroxy-4-oxo-4H-chromene-3,7-diyl diacetate)
- 1486-69-7(4-(5,7-Diacetoxy-3-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate)
- 10173-01-0(Jaceidin)
- 17313-52-9(Centaureidin)
- 14397-69-4(4H-1-Benzopyran-4-one,5,7-bis(acetyloxy)-2-[4-(acetyloxy)-3-methoxyphenyl]-3,6-dimethoxy-)
- 480-19-3(Isorhamnetin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti